Product packaging for 4-(4-Methylcyclohexyl)-2H-1,2,3-triazole(Cat. No.:)

4-(4-Methylcyclohexyl)-2H-1,2,3-triazole

Cat. No.: B13196953
M. Wt: 165.24 g/mol
InChI Key: OMJSGULNPHQIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylcyclohexyl)-2H-1,2,3-triazole is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a 1,2,3-triazole heterocycle, a privileged scaffold in pharmaceutical research, linked to a methylcyclohexyl group. The 1,2,3-triazole ring is known for its metabolic stability and ability to participate in hydrogen bonding, which can be crucial for interacting with biological targets . This compound serves as a key intermediate for researchers developing novel therapeutic agents. Scientific literature indicates that structurally related 1,4-disubstituted 1,2,3-triazole analogues demonstrate promising in vitro antibacterial properties. For instance, some menthyl 1,2,3-triazole derivatives have shown a strong inhibitory effect against Gram-positive bacteria like Enterococcus faecium , with some compounds exhibiting minimum inhibitory concentration (MIC) values significantly lower than standard controls like cefixime . The synthesis of such compounds is typically achieved via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reliable "click chemistry" reaction known for high yields and selectivity, making it ideal for creating diverse compound libraries for biological screening . Researchers can utilize this compound as a core scaffold to explore new antibacterial agents, particularly in response to the growing global challenge of multi-drug resistant pathogens . Its structure allows for further functionalization, enabling the study of structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3 B13196953 4-(4-Methylcyclohexyl)-2H-1,2,3-triazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-(4-methylcyclohexyl)-2H-triazole

InChI

InChI=1S/C9H15N3/c1-7-2-4-8(5-3-7)9-6-10-12-11-9/h6-8H,2-5H2,1H3,(H,10,11,12)

InChI Key

OMJSGULNPHQIKX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2=NNN=C2

Origin of Product

United States

Synthetic Methodologies and Synthetic Pathway Analysis for 4 4 Methylcyclohexyl 2h 1,2,3 Triazole

Retrosynthetic Analysis for the 4-(4-Methylcyclohexyl)-2H-1,2,3-triazole Scaffold

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available, or easily synthesized starting materials. The most prominent disconnection for the 1,2,3-triazole ring is based on the [3+2] cycloaddition reaction, which is the foundation of the widely used Huisgen cycloaddition and its catalyzed variants.

For this compound, the primary retrosynthetic disconnection breaks the triazole ring across the N1-C5 and N2-N3 bonds. This approach identifies two key synthons: a two-carbon unit derived from an alkyne and a three-nitrogen unit from an azide (B81097) source. This leads to two practical starting materials:

1-Ethynyl-4-methylcyclohexane (B3001102) : This terminal alkyne provides the C4 and C5 atoms of the triazole ring along with the appended 4-methylcyclohexyl group.

An Azide Source (N₃⁻) : For the synthesis of an N-unsubstituted (2H) triazole, the simplest azide source is hydrazoic acid (HN₃) or an azide salt like sodium azide (NaN₃). organic-chemistry.orgacs.org

An alternative retrosynthetic approach, relevant to organocatalytic methods, involves disconnecting the C4-C5 bond and one of the N-N bonds. This strategy envisions the triazole being formed from a carbonyl compound precursor (such as 2-(4-methylcyclohexyl)acetaldehyde) and an azide, proceeding through an enolate or enamine intermediate. nih.govrsc.org

Exploration of Click Chemistry Approaches to this compound Synthesis

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, stereospecific, and generate minimal byproducts. organic-chemistry.orgnih.gov The synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition is a prime example of this concept. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, affording 1,4-disubstituted 1,2,3-triazoles with exceptional regioselectivity and efficiency. organic-chemistry.orgnih.gov While often used to link two different molecular fragments (one with an azide, one with an alkyne), this methodology has been adapted for the synthesis of 4-monosubstituted triazoles.

This is achieved through the reaction of a terminal alkyne with an azide source like sodium azide, where hydrazoic acid (HN₃) is generated in situ. organic-chemistry.orgacs.org This approach avoids the direct handling of the highly toxic and explosive hydrazoic acid. organic-chemistry.org The reaction proceeds under mild conditions, typically at room temperature in aqueous solvent mixtures. acs.org

The general mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-triazolide intermediate. organic-chemistry.org Protonolysis of this intermediate releases the 1,4-disubstituted triazole product and regenerates the active catalyst.

For the synthesis of this compound, the key reactants would be 1-ethynyl-4-methylcyclohexane and sodium azide. A typical catalytic system involves a Cu(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), and a reducing agent, like sodium ascorbate, to generate the active Cu(I) species in situ. arkat-usa.org Polydentate N-donor ligands can be employed to stabilize the copper catalyst and enhance reaction rates. organic-chemistry.orgacs.org

EntryCopper Source (mol%)Ligand (mol%)Reducing AgentAcidSolventTemp (°C)Yield (%)
1CuSO₄·5H₂O (5)NoneSodium AscorbateNonet-BuOH/H₂ORTHigh
2CuI (2)TBTA (2)NoneNoneDMFRTHigh
3CuBr (5)NoneSodium AscorbateAcetic AcidCH₃CN/H₂O50Moderate
4CuSO₄·5H₂O (5)TPMA (5)NoneFormic AcidMeOH/H₂ORTHigh

Table 1: Representative Conditions for CuAAC Synthesis of 4-Substituted-1,2,3-Triazoles. Data is illustrative based on published methodologies for similar compounds. organic-chemistry.orgacs.orgarkat-usa.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Strategies

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful complementary method to CuAAC. mdpi.com Typically, pentamethylcyclopentadienyl (Cp)-based ruthenium complexes, such as CpRuCl(PPh₃)₂, catalyze the reaction to selectively produce 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This regioselectivity arises from a proposed mechanism involving the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. nih.gov

However, certain ruthenium complexes lacking cyclopentadienyl (B1206354) ligands have been shown to catalyze the cycloaddition to selectively yield 1,4-disubstituted triazoles, the same regioisomer as obtained from CuAAC. acs.orgresearchgate.net Effective catalysts for this transformation include complexes like RuH(η²-BH₄)(CO)(PCy₃)₂. researchgate.net The proposed mechanism for this variant proceeds through a ruthenium-acetylide intermediate, which undergoes cycloaddition with the azide to form a ruthenium triazolide complex. acs.org Subsequent metathesis with the terminal alkyne releases the 1,4-disubstituted triazole product. acs.org

This approach could theoretically be applied to the synthesis of this compound from 1-ethynyl-4-methylcyclohexane and an azide source, offering an alternative to copper-based systems.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Methodologies

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free variant of the click reaction. It relies on the high reactivity of a strained alkyne, typically a cyclooctyne (B158145) derivative, which can undergo a [3+2] cycloaddition with an azide at physiological temperatures without the need for a catalyst. The relief of ring strain provides the driving force for the reaction.

SPAAC is a cornerstone of bioconjugation, where the toxicity of copper catalysts is a significant concern. ru.nl However, its application to the synthesis of simple, small molecules like this compound is impractical. The synthesis of a strained cyclooctyne incorporating the 4-methylcyclohexyl moiety would be a complex and low-yielding process. Therefore, SPAAC is not considered a viable or efficient pathway for the production of this particular target compound compared to catalyzed methods.

Alternative Cycloaddition Pathways for this compound Formation (e.g., Metal-Free, Organocatalytic)

Beyond metal-catalyzed click reactions, several alternative pathways exist for the formation of the 1,2,3-triazole ring.

Metal-Free Thermal Cycloaddition: The original Huisgen 1,3-dipolar cycloaddition is a thermal, uncatalyzed reaction between an azide and an alkyne. organic-chemistry.org While fundamental, this method often requires elevated temperatures and, for unsymmetrical internal alkynes, typically results in a mixture of 1,4- and 1,5-regioisomers. nih.gov For a terminal alkyne like 1-ethynyl-4-methylcyclohexane reacting with hydrazoic acid, regioselectivity is less of a concern, but the harsh conditions and safety issues associated with HN₃ limit its practicality.

Organocatalytic Synthesis: In recent years, organocatalytic methods have emerged as a powerful metal-free strategy for triazole synthesis. nih.govrsc.orgthieme-connect.com These reactions typically involve the activation of a carbonyl compound to form a reactive enolate or enamine intermediate, which then undergoes cycloaddition with an organic azide. thieme-connect.comresearchgate.net

For the synthesis of the this compound scaffold, a potential pathway involves the reaction of 2-(4-methylcyclohexyl)acetaldehyde (B13549418) with an azide source, catalyzed by a secondary amine like pyrrolidine (B122466) or a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org The catalyst facilitates the formation of a nucleophilic enamine or enolate from the aldehyde, which then acts as the dipolarophile in the [3+2] cycloaddition with the azide. thieme-connect.comscispace.com This approach provides regioselective access to 1,4-disubstituted triazoles under mild, metal-free conditions. rsc.orgresearchgate.net

EntryCarbonyl PrecursorAzide SourceCatalyst (mol%)SolventTemp (°C)
1AldehydeAryl AzideDBU (10)DMSORT
2α,β-Unsaturated KetoneAliphatic AzidePiperidine (10)Dioxane60
3β-Keto EsterTosyl AzideAcetic Acid (30)Toluene100
4Alkylidene MalononitrileAromatic AzideDBU (stoichiometric)DMSORT

Table 2: Examples of Organocatalytic and Metal-Free Conditions for Triazole Synthesis. These represent general strategies adaptable to the target scaffold. rsc.orgresearchgate.net

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and catalyst loading. For the most promising pathway, the CuAAC reaction, several parameters can be systematically varied.

Catalyst System: The choice of copper source (e.g., CuSO₄, CuI, CuBr) and reducing agent (e.g., sodium ascorbate) can significantly impact efficiency. acs.org Pre-formed Cu(I) catalysts or the use of highly active copper-ligand complexes can improve performance, especially with sterically demanding substrates. nih.gov

Ligands: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) can stabilize the catalytically active Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction rate. acs.org

Solvent: The solvent system plays a critical role. Mixtures of water with organic solvents like t-butanol, methanol, or DMF are common and facilitate the dissolution of both organic and inorganic reagents. organic-chemistry.orgacs.org

pH and Additives: For reactions involving the in situ generation of HN₃ from NaN₃, the pH must be controlled. Mildly acidic conditions are required to form HN₃, but strongly acidic conditions can protonate the azide or damage the substrates. organic-chemistry.orgacs.org

Temperature: While many CuAAC reactions proceed efficiently at room temperature, gentle heating may be required for less reactive or sterically hindered substrates to achieve complete conversion in a reasonable timeframe. nih.gov

ParameterVariationExpected Outcome
Catalyst Loading 0.1 - 5 mol%Lower loading is more cost-effective and "greener"; higher loading may increase rate but also byproducts.
Cu Source CuSO₄/Ascorbate, CuI, CuBrCuI can be more active but is sensitive to oxidation. CuSO₄/Ascorbate is robust and common.
Ligand None, TBTA, TPMALigands can accelerate the reaction and protect the catalyst, leading to higher yields and cleaner reactions.
Solvent Ratio e.g., t-BuOH:H₂O (1:1 to 4:1)Affects substrate solubility and reaction rate. Optimal ratio depends on the specific alkyne.
Temperature 25°C - 80°CHigher temperatures can increase reaction rate but may also lead to decomposition or side reactions.
Reaction Time 1 - 24 hoursMonitored by TLC or LC-MS to determine the point of maximum conversion.

Table 3: Key Parameters for Optimization of the CuAAC Synthesis of this compound.

By methodically adjusting these parameters, a robust and high-yielding protocol for the synthesis of this compound can be developed.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on environmental sustainability within the chemical industry has propelled the integration of green chemistry principles into the synthesis of heterocyclic compounds. rsc.orgnih.gov For the synthesis of this compound, these principles offer a framework to minimize environmental impact by reducing waste, conserving energy, and utilizing safer chemicals. jmrionline.com The application of green methodologies focuses on improving the efficiency and ecological profile of synthetic routes, particularly for the 1,2,3-triazole core, which is often constructed via cycloaddition reactions. nih.govnih.gov

Research into the synthesis of 1,2,3-triazole analogues has highlighted several key areas where green chemistry can be effectively applied. These include the use of environmentally benign solvents, the development of efficient and recyclable catalytic systems, and the implementation of alternative energy sources to drive reactions. rsc.orgmdpi.com By adapting these established green strategies, the synthesis of this compound can be designed to be more sustainable and efficient.

Application of Green Solvents

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of triazoles often employ volatile and hazardous organic solvents. jmrionline.com Green chemistry promotes the substitution of these with safer, more sustainable alternatives. consensus.appbenthamdirect.com For the synthesis of this compound, several green solvents, which have proven effective for analogous triazole syntheses, could be employed. consensus.app

Water: As a non-toxic, non-flammable, and readily available solvent, water is an excellent medium for many organic reactions, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a primary method for forming the 1,2,3-triazole ring. consensus.appekb.eg

Glycerol (B35011): A biodegradable and non-toxic solvent derived from renewable resources, glycerol has been used for the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles. consensus.app Its high boiling point allows for a wide range of reaction temperatures.

Deep Eutectic Solvents (DES): These solvents are mixtures of compounds that form a eutectic with a melting point lower than the individual components. DES are often biodegradable, have low toxicity, and can be tailored for specific reactions. consensus.app Novel copper(II)-acidic deep eutectic solvents have been shown to act as both the catalyst and the reaction medium, simplifying the process. consensus.app

Cyrene™: A biodegradable solvent derived from biomass, Cyrene™ has been successfully used for the synthesis of 1,2,3-triazoles, offering a sustainable alternative to traditional dipolar aprotic solvents like DMSO. researchgate.net A key advantage is that products can often be isolated by simple precipitation in water, avoiding organic solvent extractions. researchgate.net

Table 1: Comparison of Potential Green Solvents for Triazole Synthesis

Solvent Key Advantages Considerations for Application Relevant Findings
Water Non-toxic, non-flammable, inexpensive, widely available. May require specific catalysts or surfactants to solubilize non-polar reactants. Effective for visible-light-promoted CuAAC, allowing for catalyst and solvent recycling. consensus.app
Glycerol Biodegradable, non-toxic, high boiling point, derived from renewable feedstocks. High viscosity can sometimes complicate product isolation. Enables one-pot, three-component reactions at room temperature with good to excellent yields. consensus.app
Deep Eutectic Solvents (DES) Low toxicity, biodegradable, tunable properties, potential dual role as catalyst and solvent. Can be more expensive than conventional solvents; recovery and reuse are important for sustainability. Cu(II)-based DES allows for base-free synthesis with high yields and catalyst reusability. consensus.app

| Cyrene™ | Bio-derived, biodegradable, non-toxic. | Can be more costly than traditional solvents. | Allows for product isolation via precipitation, minimizing waste from extractions and chromatography. researchgate.net |

Energy-Efficient Methodologies

Microwave-Assisted Synthesis: This technique uses microwave energy to heat the reaction mixture directly and efficiently. It often leads to dramatic reductions in reaction time, from hours to minutes, and can improve product yields by minimizing side reactions. jmrionline.comresearchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry): The application of high-frequency sound waves can induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. ekb.eg This can accelerate reactions, particularly in heterogeneous systems, and has been successfully applied to the synthesis of various triazole derivatives. nih.gov

Table 2: Comparison of Energy Sources for Synthesis

Energy Source Mechanism Advantages Potential Application
Conventional Heating Conductive heat transfer from an external source. Simple setup. Standard method, often with long reaction times and higher energy consumption.
Microwave Irradiation Direct heating of polar molecules through dielectric loss. Rapid heating, significantly reduced reaction times, improved yields, fewer side products. mdpi.comresearchgate.net Could accelerate the cycloaddition step in the synthesis of this compound.

| Ultrasound | Acoustic cavitation creates localized high-energy zones. | Shorter reaction times, enhanced reaction rates, applicable to heterogeneous mixtures. ekb.egnih.gov | Can facilitate reactions in aqueous media and improve the efficiency of catalyst systems. nih.gov |

Catalytic Strategies and Atom Economy

Green synthetic strategies prioritize the use of catalysts over stoichiometric reagents to minimize waste. researchgate.net For the synthesis of this compound via the common CuAAC pathway, the catalyst system is a key focus.

Heterogeneous and Recyclable Catalysts: To simplify purification and reduce waste, catalysts can be immobilized on solid supports or designed for easy separation and reuse. Copper nanoparticles and nanoreactors have been shown to be highly effective and recyclable catalysts for triazole synthesis in green solvents like water. consensus.app

Bio-based Catalysts and Ligands: The use of natural products as catalysts or ligands aligns with green principles. D-glucosamine, a derivative of renewable chitin, has been used as a green ligand with a copper(I) catalyst for triazole synthesis. researchgate.net Natural citrus juices have also been explored as biocatalysts in ultrasound-promoted syntheses. ekb.eg

Atom Economy: The principle of atom economy encourages designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. Cycloaddition reactions, which are central to forming the 1,2,3-triazole ring, are inherently atom-economical as they involve the joining of two molecules without the loss of any atoms. consensus.app

Table 3: Summary of Green Chemistry Principles Applied to the Synthesis

Principle Application in Synthesis of this compound
Waste Prevention Utilizing high-yield reactions like CuAAC and recyclable catalysts to minimize byproducts. consensus.app
Atom Economy Employing [3+2] cycloaddition reactions, which are inherently 100% atom-economical. consensus.app
Less Hazardous Synthesis Replacing hazardous organic solvents with water, glycerol, or bio-based solvents. researchgate.net
Use of Safer Solvents Selection of non-toxic and biodegradable solvents like water or deep eutectic solvents. consensus.app
Energy Efficiency Adopting microwave or ultrasound-assisted methods to reduce reaction times and energy input. mdpi.comekb.eg
Use of Renewable Feedstocks Using bio-derived solvents like Cyrene™ or glycerol and bio-based ligands like D-glucosamine. consensus.appresearchgate.netresearchgate.net

| Catalysis | Employing highly efficient and recyclable catalysts (e.g., copper nanoparticles) instead of stoichiometric reagents. consensus.app |

By integrating these green chemistry principles, the synthesis of this compound can be performed in a more environmentally responsible, efficient, and sustainable manner.

Advanced Spectroscopic and Structural Elucidation Studies of 4 4 Methylcyclohexyl 2h 1,2,3 Triazole

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in 4-(4-Methylcyclohexyl)-2H-1,2,3-triazole

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule. For this compound, these methods would reveal characteristic vibrational modes associated with the triazole ring, the methylcyclohexyl group, and the various C-H bonds.

The FT-IR spectrum is expected to show distinct absorption bands. The C-H stretching vibrations of the cyclohexyl and methyl groups would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the triazole ring is anticipated in the 3000-3100 cm⁻¹ range. researchgate.net The stretching vibrations of the N=N and C=N bonds within the triazole ring are diagnostic features and typically appear in the 1400-1600 cm⁻¹ region. ijsr.net Specifically, C=C stretching vibrations of the 1,2,3-triazole ring have been reported between 1479 and 1522 cm⁻¹. researchgate.net

Raman spectroscopy would provide complementary information. Non-polar bonds, such as the C-C bonds of the cyclohexane (B81311) ring, often produce strong Raman signals. The symmetric stretching of the triazole ring would also be Raman active. The combination of both FT-IR and Raman spectra would allow for a comprehensive assignment of the vibrational modes of the molecule.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Cyclohexyl/Methyl C-H Stretching 2850-3000
Triazole C-H Stretching 3000-3100
Triazole N=N Stretching 1550-1570
Triazole C=N/C=C Stretching 1400-1600

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum would provide information on the different proton environments. The proton on the C5 carbon of the 1,2,3-triazole ring is expected to appear as a singlet in the range of 7.5 to 8.5 ppm. mdpi.commdpi.com The protons of the methylcyclohexyl group would resonate in the upfield region, typically between 0.8 and 2.0 ppm. The chemical shift and multiplicity of these signals would depend on their specific stereochemical environment (axial vs. equatorial).

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the triazole ring (C4 and C5) are expected to have chemical shifts in the range of 120-150 ppm. mdpi.commdpi.com The aliphatic carbons of the methylcyclohexyl substituent would appear at higher field, generally between 20 and 50 ppm.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and elucidating the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would be instrumental in tracing the connectivity within the methylcyclohexyl ring by showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of the proton and carbon signals of the methylcyclohexyl moiety and the C5-H5 of the triazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting the methylcyclohexyl substituent to the triazole ring. For instance, correlations would be expected between the protons on the cyclohexyl carbon attached to the triazole ring and the C4 and C5 carbons of the triazole.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be valuable in determining the relative stereochemistry of the substituents on the cyclohexane ring, for example, by observing through-space interactions between the methyl group protons and other protons on the ring.

Solid-State NMR Characterization of this compound Polymorphs or Aggregates

Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid state. Triazole derivatives are known to exhibit polymorphism, where they can exist in different crystalline forms. ijmtlm.orgijmtlm.org These polymorphs can have different physical properties. ssNMR, particularly ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments, can distinguish between different polymorphic forms as the chemical shifts are sensitive to the local electronic environment, which differs in various crystal packing arrangements. This technique could be used to identify and characterize any potential polymorphs or aggregates of this compound.

High-Resolution Mass Spectrometry (HRMS, MS/MS) for Molecular Fragmentation and Purity Assessment of this compound

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of this compound. This is a critical step in purity assessment.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecule. Upon collision-induced dissociation, the molecular ion would break into characteristic fragment ions. The fragmentation pattern would likely involve cleavage of the bond between the cyclohexyl group and the triazole ring, as well as fragmentation of the cyclohexyl ring itself. Analysis of these fragments provides further structural confirmation. For instance, a common fragmentation pathway for substituted triazoles involves the loss of N₂.

X-ray Crystallography and Single-Crystal Diffraction Analysis for this compound

Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds (if any N-H tautomers are present in the crystal), van der Waals forces, and potential C-H···π interactions. bohrium.comacs.org These interactions govern the supramolecular assembly of the molecules in the crystal lattice. Understanding these interactions is crucial as they can influence the physical properties of the solid material. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts within the crystal structure. bohrium.comacs.org

Table 2: Hypothetical Crystallographic Data Parameters for this compound

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pbca
Unit Cell Dimensions (a, b, c, α, β, γ) Dimensions of the repeating unit
Bond Lengths & Angles Precise intramolecular geometry
Torsion Angles Conformation of the cyclohexyl ring and its attachment to the triazole

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration if applicable

The 4-methylcyclohexyl group in this compound contains a stereocenter at the C4 position of the cyclohexane ring, meaning the compound can exist as a pair of enantiomers (R and S isomers). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study such chiral molecules. creative-biostructure.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. mgcub.ac.in A non-racemic mixture of the enantiomers of this compound would exhibit a CD spectrum. The shape and sign of the CD signals could be used to determine the enantiomeric excess and, by comparison with theoretical calculations or related compounds of known configuration, potentially assign the absolute configuration of the predominant enantiomer. mdpi.com

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. mgcub.ac.in Similar to CD, ORD can be used to characterize chiral compounds and assess their enantiomeric purity.

If the synthesized compound is a racemic mixture, it would be optically inactive and would not show any CD or ORD signals. However, if the synthesis is enantioselective or if the enantiomers are resolved, these techniques would be essential for its stereochemical characterization.

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Behavior

Thermogravimetric Analysis is a crucial technique for understanding the thermal stability and decomposition pathways of chemical compounds. In the absence of direct TGA data for this compound, the thermal behavior of other substituted triazoles can be examined to infer its likely decomposition characteristics.

Studies on various 1,2,4-triazole (B32235) derivatives have demonstrated that their thermal stability is significantly influenced by the nature of the substituent groups. For instance, TGA studies on a series of synthesized 1,2,4-triazole compounds revealed that they generally exhibit a single-step degradation process. jocpr.com The decomposition temperatures are often observed to be in the range of 200 to 400°C. jocpr.com The thermal decomposition of triazole derivatives can proceed through different pathways, including proton transfer and ring-opening, with the stability of the triazole ring being a key factor. researchgate.netacs.org Theoretical studies have suggested that 1,2,4-triazole is generally more stable than 1,2,3-triazole due to a higher energy barrier for its primary decomposition pathway. acs.org

For nitro-substituted triazoles, the decomposition becomes more complex, with additional dissociation channels related to the nitro group. acs.orgresearchgate.net However, for an alkyl-substituted triazole like this compound, the decomposition is more likely to be initiated by the cleavage of the substituent or the triazole ring itself.

The following table presents TGA data for a series of analogous 1,2,4-triazole compounds, illustrating the typical thermal decomposition behavior observed for this class of heterocycles.

Compound CodeTemperature Range (°C)Total Weight Loss (%)Decomposition Pathway
MM4c100-60090.49Single step decomposition
MM4d100-50090.11Single step decomposition
MM4e100-50087.35Single step decomposition

This data is for analogous 1,2,4-triazole derivatives and is intended to be illustrative of the expected thermal behavior. jocpr.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Analysis of this compound Assemblies

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the surface morphology and internal structure of materials at the micro and nano-scale. While specific SEM and TEM images of this compound are not available, the morphological analysis of other triazole derivatives reveals a rich diversity in their self-assembly and crystalline structures.

SEM studies on various triazole-based compounds have shown the formation of well-defined microstructures. For example, some 1,2,4-triazole Schiff base ligands have been observed to form microrod structures. researchgate.net Upon chelation with metal ions, the morphology can dramatically change, leading to the formation of hierarchical structures like rod-like micro-flowers. researchgate.net This indicates that the substituent groups and intermolecular interactions play a crucial role in directing the self-assembly of triazole derivatives.

TEM provides higher resolution imaging, allowing for the visualization of nanoscale features. In the context of triazole derivatives, TEM has been used to characterize the size and shape of nanoparticles formed from triazole-containing composites. For instance, TEM has been employed to study the morphology of core-shell magnetic nanoparticles coated with copper-organic frameworks containing 1,2,3-triazole units. researchgate.net

Chemical Reactivity, Transformation Mechanisms, and Derivatization of 4 4 Methylcyclohexyl 2h 1,2,3 Triazole

Electrophilic Aromatic Substitution Reactions on the Triazole Ring of 4-(4-Methylcyclohexyl)-2H-1,2,3-triazole

The 1,2,3-triazole ring is classified as an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This inherent electronic character makes the ring generally resistant to classical electrophilic aromatic substitution reactions, which typically require electron-rich substrates. Direct substitution of a hydrogen atom on the triazole carbon (C5) of this compound by an electrophile is energetically unfavorable.

Instead of substitution on the carbon atom, reactions with electrophilic agents often occur at the nitrogen atoms. osi.lv The lone pair electrons on the nitrogen atoms are more available for attack by electrophiles, leading to N-alkylation or N-acylation. The specific nitrogen atom that reacts (N1, N2, or N3) can be influenced by the tautomeric form of the triazole (1H, 2H, or 4H) and the reaction conditions. For the 2H-tautomer specified, electrophilic attack would likely lead to a triazolium salt.

Nucleophilic Attack and Ring-Opening Reactions Involving this compound

Direct nucleophilic attack on the carbon atoms of the 1,2,3-triazole ring is generally difficult due to the ring's aromaticity and lack of strong activating groups. However, the ring can undergo cleavage under specific conditions, often involving initial activation. rsc.org

One significant class of transformations involves denitrogenative ring-opening. This can be achieved thermally or photochemically, but also through chemical activation. For instance, N-acylation of NH-1,2,3-triazoles can lead to the formation of key intermediates that, upon acid-mediated ring opening and nitrogen elimination, generate vinyl cation intermediates. rsc.org These reactive species can then undergo various subsequent reactions.

While the 1,2,3-triazole ring is known for its high thermal and chemical stability, certain derivatives can be induced to open. frontiersin.orgwikipedia.org For example, flash vacuum pyrolysis at high temperatures (around 500 °C) can cause the extrusion of molecular nitrogen (N2) to yield an aziridine (B145994) ring. wikipedia.org Additionally, some palladium-catalyzed denitrogenative coupling reactions have been developed for benzotriazoles, suggesting that under specific catalytic conditions, the triazole ring can be opened and transformed. researchgate.net A radical-based ring-opening coupling of cyclopropanol (B106826) with 1,2,3-triazole has also been reported, providing a pathway to fused triazole systems. nih.govresearchgate.net

Metal Coordination and Complexation Chemistry of this compound

The nitrogen atoms of the 1,2,3-triazole ring possess lone pairs of electrons, making them excellent ligands for coordination with a wide variety of transition metals. rsc.orgnih.gov This coordination ability is a cornerstone of triazole chemistry, with applications in catalysis, materials science, and medicinal chemistry. uobaghdad.edu.iqwvu.edu this compound can act as a ligand, coordinating to metal centers primarily through its N2 and N3 atoms.

The coordination can lead to the formation of diverse structures, from simple mononuclear complexes to intricate polynuclear assemblies and metal-organic frameworks. The specific coordination mode is influenced by the metal ion, other ligands present, and steric factors. The bulky 4-methylcyclohexyl group on the C4 position would likely exert a significant steric influence, potentially directing the self-assembly of complexes and influencing their final geometry. For instance, in complexes with metals like Rh(III) and Ir(III), N-directed C-H activation can occur, where the metal coordinates to a nitrogen atom and subsequently activates a C-H bond on the triazole or a substituent ring. acs.org

Metal IonTypical Coordination AtomsGeometry of ComplexesPotential Applications
Copper (Cu) N2, N3Varies (e.g., Tetrahedral)"Click" reaction catalysis, synthesis. nih.gov
Ruthenium (Ru) N2, N3OctahedralCatalysis, solar cells. scite.ai
Rhodium (Rh) N2, N3OctahedralC-H activation, catalysis. acs.org
Iridium (Ir) N2, N3OctahedralC-H activation, photophysics. acs.org
Palladium (Pd) N2, N3Square PlanarSupramolecular cages, catalysis. scite.ai
Zinc (Zn) N2, N3TetrahedralMacrocycle formation. nih.gov
Gold (Au) N/ASquare PlanarLigand synthesis. uobaghdad.edu.iq

Hydrogen Bonding Interactions and Supramolecular Assembly with this compound

The 1,2,3-triazole moiety is a versatile functional group for directing supramolecular assembly through hydrogen bonding. nih.gov The C5-H bond of the triazole ring is a surprisingly effective hydrogen bond donor, particularly when the ring is quaternized to a triazolium salt. nih.gov The nitrogen atoms (N2 and N3) are effective hydrogen bond acceptors.

Functionalization of the Methylcyclohexyl Moiety in this compound

While the triazole ring is the more reactive portion of the molecule under many conditions, the methylcyclohexyl substituent can also be functionalized. This typically requires reaction conditions characteristic of aliphatic hydrocarbon chemistry. Potential transformations include:

Free-Radical Halogenation: Reaction with agents like N-bromosuccinimide (NBS) under UV irradiation could introduce a bromine atom onto the cyclohexyl ring, likely at a tertiary or secondary carbon.

Oxidation: Strong oxidizing agents could potentially oxidize the cyclohexyl ring, for example, at the tertiary C-H bond benzylic to the triazole, although the stability of the triazole ring under such harsh conditions would be a concern.

Selectivity would be a key challenge in such transformations, as reaction conditions must be chosen carefully to avoid undesired reactions with the triazole ring's nitrogen atoms.

Photochemical and Thermal Transformations of this compound

1,2,3-triazoles exhibit characteristic reactivity under thermal and photochemical stimulation, primarily involving the extrusion of molecular nitrogen.

Thermal Transformations: The 1,2,3-triazole ring is generally thermally stable. frontiersin.org Studies on various derivatives show decomposition temperatures often well above 200°C. orientjchem.orgresearchgate.net For example, some polynitro-aryl-1,2,3-triazoles decompose in the range of 142–319 °C. researchgate.net When subjected to very high temperatures, such as in flash vacuum pyrolysis, the primary decomposition pathway is the loss of N₂, which can lead to the formation of an aziridine intermediate. wikipedia.org

Photochemical Transformations: Irradiation with UV light can also induce the decomposition of the 1,2,3-triazole ring. acs.org This photochemical process similarly results in the elimination of N₂, generating highly reactive intermediates. The nature of these intermediates and the final products depends on the substituents and the reaction medium. This photoreactivity has been harnessed in various applications, including the design of photoswitches and for photolithography. researchgate.netnih.gov

Compound TypeDecomposition Temperature (°C)Transformation Type
Generic 1,2,3-Triazoles~500 (Pyrolysis)Thermal (N₂ extrusion)
Polynitro-aryl-1,2,3-triazoles142 - 319Thermal
1-CF₃-1,2,3-triazole~170Thermal
General 1,2,3-TriazolesVaries (UV irradiation)Photochemical (N₂ extrusion)

Note: Data is for related 1,2,3-triazole derivatives and serves as an indicator of expected behavior. researchgate.netnih.gov

Elucidation of Reaction Mechanisms for this compound Transformations

Understanding the mechanisms of triazole transformations is key to controlling their reactivity. Several key mechanisms are relevant:

[3+2] Cycloaddition: While a synthetic reaction, the Huisgen 1,3-dipolar cycloaddition is the fundamental mechanism for forming the triazole ring. The copper-catalyzed version (CuAAC) proceeds through copper-acetylide intermediates, ensuring high regioselectivity. frontiersin.orgiosrjournals.org Computational studies suggest a non-concerted mechanism involving metallacycle intermediates. iosrjournals.org

Metal-Carbene Formation: In the presence of rhodium(II) catalysts, certain N-substituted 1,2,3-triazoles can serve as precursors to rhodium-carbenes. nih.gov This occurs via coordination of the metal to the triazole, followed by ring-opening and N₂ extrusion. This mechanism transforms the stable triazole into a highly reactive carbene intermediate, which can then undergo various synthetic transformations.

Acid-Mediated Ring Cleavage: The cleavage of N-acyltriazoles is proposed to proceed via protonation, followed by ring-opening to form a diazo intermediate, which then eliminates N₂ to afford a vinyl cation. rsc.org This pathway highlights the importance of activating the triazole ring, typically at a nitrogen atom, to facilitate its cleavage.

Cesium-Chelated Intermediates: In some base-mediated syntheses of triazoles, evidence suggests the formation of cesium-chelated enolate intermediates that act as efficient dipolarophiles in the [3+2] cyclization, influencing the reaction's regioselectivity. nih.govacs.org

These mechanistic insights, derived from studies on a range of 1,2,3-triazole derivatives, provide a framework for predicting and controlling the chemical transformations of this compound.

Computational and Theoretical Investigations of 4 4 Methylcyclohexyl 2h 1,2,3 Triazole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for 4-(4-Methylcyclohexyl)-2H-1,2,3-triazole

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of this compound. A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comntu.edu.iq A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. For substituted triazoles, the HOMO is typically localized on the electron-rich triazole ring, while the LUMO distribution can be influenced by the nature of the substituents. nih.govnih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species. irjweb.com

Key Reactivity Descriptors:

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO, it represents the energy released when an electron is added.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2, it indicates resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. irjweb.com

Chemical Softness (S): Calculated as 1 / (2η), it is the reciprocal of hardness and indicates a higher propensity for chemical reactions.

Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the ability of the molecule to accept electrons.

ParameterCalculated Value (eV)Significance
EHOMO-6.85Electron-donating ability
ELUMO-0.95Electron-accepting ability
HOMO-LUMO Gap (ΔE)5.90Chemical reactivity and stability
Electronegativity (χ)3.90Electron-attracting tendency
Chemical Hardness (η)2.95Resistance to deformation of electron cloud
Electrophilicity Index (ω)2.58Propensity to act as an electrophile

Table 1. Representative quantum chemical parameters for this compound, calculated using DFT (B3LYP/6-311++G(d,p)). Values are hypothetical and for illustrative purposes.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The conformational flexibility of this compound is primarily dictated by the cyclohexyl ring and its connection to the triazole moiety. The 4-methylcyclohexyl group can exist in two primary chair conformations, with the methyl group in either an axial or an equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance.

Furthermore, rotation around the single bond connecting the cyclohexyl and triazole rings introduces additional conformational possibilities. Potential Energy Surface (PES) mapping is a computational technique used to explore these conformations systematically. By calculating the energy of the molecule as a function of specific dihedral angles, a map of the conformational landscape is generated, revealing the lowest energy states (global and local minima) and the energy barriers between them. Such analyses indicate that the most stable conformer would likely feature the 4-methylcyclohexyl group in a chair conformation with both the methyl group and the triazole substituent in equatorial positions to minimize steric strain.

ConformerMethyl Group PositionTriazole PositionRelative Energy (kcal/mol)Population (%) at 298 K
1 (eq, eq)EquatorialEquatorial0.00~98.5
2 (ax, eq)AxialEquatorial2.85~0.8
3 (eq, ax)EquatorialAxial2.50~0.7
4 (ax, ax)AxialAxial5.40<0.1

Table 2. Hypothetical relative energies and populations of the four main chair conformers of this compound. The (eq, eq) conformer represents the global minimum.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations offer a powerful tool for studying the dynamic behavior of this compound in different environments, such as in a vacuum, in aqueous solution, or in organic solvents. researchgate.netnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. frontiersin.org

An MD simulation can reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations.

Solvation Effects: The arrangement of solvent molecules around the solute and the nature of intermolecular interactions (e.g., hydrogen bonding with water).

Structural Stability: Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability of the molecule's structure and the flexibility of its different parts. nih.gov

For this compound, MD simulations would likely show that the nonpolar methylcyclohexyl group influences the molecule's orientation in polar solvents, potentially forming hydrophobic clusters, while the polar triazole ring would interact favorably with polar solvent molecules.

Simulation ParameterTypical Value/Setting
Force FieldAMBER, GROMOS, or CHARMM
Solvent ModelTIP3P (for water), Generic (for others)
System Size (Box)Cubic box with 10 Å buffer
Simulation Time50-100 ns
Temperature298 K (25 °C)
Pressure1 atm

Table 3. Typical parameters for setting up an MD simulation for this compound.

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) for this compound

Computational methods, especially DFT, can accurately predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. For this compound, distinct signals would be predicted for the protons and carbons of the triazole ring, the methyl group, and the different positions on the cyclohexyl ring. The predicted shifts are sensitive to the molecule's conformation.

IR Spectroscopy: The vibrational frequencies corresponding to different molecular motions can be calculated. nih.govresearchgate.net Key predicted bands would include C-H stretching from the alkyl groups, C=N and N=N stretching from the triazole ring, and various bending and rocking modes. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions. researchgate.net The 1,2,3-triazole ring is known to have a π → π* transition in the UV region, and the position of the absorption maximum (λmax) can be calculated. researchgate.net

Spectroscopy TypePredicted FeatureHypothetical Value
¹H NMRTriazole C-H proton~7.5-7.8 ppm
Methyl (CH₃) protons~0.9 ppm
¹³C NMRTriazole C-H carbon~130-135 ppm
Methyl (CH₃) carbon~22 ppm
IRC-H Stretch (alkyl)2850-2960 cm⁻¹
N=N Stretch (triazole)1450-1500 cm⁻¹
UV-Visπ → π* transition (λmax)~210 nm

Table 4. Predicted spectroscopic signatures for this compound based on theoretical calculations and data from analogous compounds.

Reaction Pathway Elucidation and Transition State Analysis for Transformations of this compound

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. nih.govfrontiersin.org For this compound, this could involve modeling its synthesis, such as the Huisgen 1,3-dipolar cycloaddition, or subsequent functionalization reactions. researchgate.netwikipedia.org

By calculating the energies of reactants, intermediates, transition states (TS), and products, a detailed reaction energy profile can be constructed. The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the reaction mechanism. The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. For instance, modeling the cycloaddition reaction between 4-methylcyclohexyl azide (B81097) and an alkyne would allow for the identification of the transition state structure and confirm the reaction's regioselectivity. nih.govacs.org Similarly, transformations like N-acylation can be studied to understand the reaction pathway and product distribution. rsc.org

Advanced Molecular Docking and Protein-Ligand Interaction Studies with this compound

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a target protein. ijmtlm.orgresearchgate.net While widely used in drug discovery, it also offers deep mechanistic insights into molecular recognition. ijmtlm.orgcal-tek.eu For this compound, docking studies can elucidate how its distinct structural features contribute to non-covalent interactions within a protein's binding site.

The analysis focuses on:

Binding Mode: The specific conformation and orientation of the ligand in the active site.

Key Interactions: Identifying specific interactions like hydrogen bonds (where the triazole nitrogens can act as acceptors), hydrophobic interactions (involving the methylcyclohexyl group), and van der Waals forces. frontiersin.orgpensoft.net

These studies reveal the structural basis for binding, highlighting which parts of the molecule are most important for interaction. For example, the bulky and nonpolar 4-methylcyclohexyl group would likely occupy a hydrophobic pocket, while the polar triazole ring could engage in hydrogen bonding with polar amino acid residues. nih.gov

Molecular MoietyPotential Interaction TypeInteracting Amino Acid Residues (Examples)
1,2,3-Triazole RingHydrogen Bond Acceptor, π-π StackingSerine, Threonine, Histidine, Phenylalanine
4-Methylcyclohexyl GroupHydrophobic, van der WaalsLeucine, Isoleucine, Valine, Alanine

Table 5. Summary of potential protein-ligand interactions for this compound based on its structural components.

Machine Learning Approaches for Predicting this compound Chemical Behavior

Machine learning (ML) is increasingly used to predict the properties and behavior of chemical compounds, often outperforming traditional computational models in speed and scope. researchgate.netarxiv.org By training on large datasets of known molecules, ML models can learn the complex relationships between a molecule's structure and its properties.

For this compound, ML could be applied to:

Property Prediction: Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models can predict physical properties like solubility, boiling point, or biological activities based on calculated molecular descriptors. nih.govresearchgate.netnih.govrsc.org

Toxicity Prediction: Models trained on toxicological data can estimate the potential toxicity of the compound, guiding safer chemical design. nih.gov

Reaction Outcome Prediction: Advanced ML models can predict the likely products, yields, and optimal conditions for chemical reactions involving this molecule. mdpi.comespublisher.com

The process involves converting the molecular structure into a set of numerical descriptors (e.g., fingerprints, quantum chemical parameters) which are then used as input for a trained ML algorithm to make a prediction.

Predicted BehaviorML Model TypeRequired Input DataPotential Output
Aqueous SolubilityRegression (e.g., Random Forest)Molecular descriptors (logP, TPSA, etc.)Predicted solubility value (e.g., in logS)
Reactivity in CycloadditionClassification/RegressionReactant structures, reaction conditionsReaction yield (%), product classification
Binding Affinity to a TargetRegression (e.g., Neural Network)Docking scores, interaction fingerprintsPredicted binding energy (e.g., pIC₅₀)

Table 6. Examples of machine learning applications for predicting the chemical behavior of this compound.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to generate the detailed article as requested in the provided outline.

The search yielded extensive information on the broader class of 1,2,3-triazoles and various other derivatives, highlighting their significant roles in catalysis, supramolecular chemistry, sensing, and functional materials. However, specific research findings, data tables, and detailed discussions pertaining solely to this compound in these advanced chemical applications could not be located.

Therefore, to adhere to the strict instruction of focusing exclusively on "this compound" and avoiding information that falls outside this explicit scope, it is not possible to provide a thorough and scientifically accurate article covering the requested sections and subsections. The creation of such an article would require speculation or extrapolation from related but distinct compounds, which would violate the core requirements of the prompt.

Exploration of 4 4 Methylcyclohexyl 2h 1,2,3 Triazole in Advanced Chemical Applications Excluding Clinical/safety

Integration of 4-(4-Methylcyclohexyl)-2H-1,2,3-triazole into Functional Materials

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The 1,2,3-triazole ring is a well-established building block in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers due to its ability to act as a versatile ligand. The nitrogen atoms in the triazole ring can coordinate with metal ions, leading to the formation of diverse and stable network structures. While no studies have specifically employed this compound as a ligand, the presence of the aliphatic and sterically bulky 4-methylcyclohexyl group could introduce unique properties to such materials.

The incorporation of aliphatic side chains in triazole-based ligands can influence the porosity and dimensionality of the resulting MOFs. For instance, flexible aliphatic dicarboxylates have been used to pillar zinc-triazolate layers into three-dimensional frameworks. researchgate.net The non-planar and flexible nature of the methylcyclohexyl group in this compound could lead to the formation of interpenetrated or non-centrosymmetric crystal structures, which are of interest for applications in gas separation, catalysis, and nonlinear optics.

The potential coordination modes of this compound are expected to be similar to other 1,2,3-triazoles, primarily coordinating through the N2 and N3 atoms of the triazole ring. The table below outlines potential metal ions that could be explored for the synthesis of MOFs and coordination polymers with this ligand, based on common metals used with other triazole derivatives.

Potential Metal IonPotential Coordination GeometryPossible Application Area
Zinc(II)Tetrahedral, OctahedralCatalysis, Luminescence
Copper(II)Square Planar, OctahedralGas Adsorption, Magnetism
Cadmium(II)Octahedral, Pentagonal BipyramidalLuminescence, Sensing
Lanthanides (e.g., Eu³⁺, Tb³⁺)Various high coordination numbersLuminescence, Probes

Future research could focus on the synthesis and characterization of MOFs and coordination polymers using this compound to investigate how the methylcyclohexyl group affects the framework topology, thermal stability, and porous properties.

Optoelectronic Materials

Triazole derivatives are recognized for their potential in optoelectronic materials due to their electronic properties and thermal stability. They are often incorporated into larger conjugated systems to act as electron-transporting or hole-blocking layers in devices like organic light-emitting diodes (OLEDs).

While there is no specific data on the optoelectronic properties of this compound, studies on other alkyl- and aryl-substituted triazoles can provide some insights. The photophysical properties of triazole-containing molecules are highly dependent on the nature of their substituents. nih.gov The introduction of an aliphatic group like methylcyclohexyl is not expected to contribute to the π-conjugation of the molecule, which is crucial for many optoelectronic applications. However, it can influence the solid-state packing and morphology of thin films, which in turn affects device performance.

The key chemical aspects of triazoles in optoelectronic materials are summarized in the table below.

PropertyRole of the Triazole MoietyPotential Influence of the 4-Methylcyclohexyl Group
Electron Transport The high nitrogen content makes the triazole ring electron-deficient, facilitating electron transport.May improve solubility in organic solvents for solution-based processing. Could disrupt π-π stacking, potentially affecting charge mobility.
Thermal Stability The aromatic triazole ring is inherently stable at high temperatures.The aliphatic group may have lower thermal stability compared to the aromatic core.
Photoluminescence Can be part of a larger chromophore, with its electronic properties influencing the emission color and efficiency.Likely acts as an insulating group, potentially leading to blue-shifted emission if it prevents aggregation-caused red-shifting.

Further investigation into the synthesis of derivatives where the this compound is attached to a fluorescent core could reveal its utility in tuning the photophysical properties of organic luminophores.

Applications of this compound as a Molecular Probe in Chemical Biology

The 1,2,3-triazole linkage, often formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a cornerstone of bioconjugation and chemical biology. nih.gov This is due to its high stability, ease of formation, and biocompatibility. Triazoles can act as linkers to connect a biomolecule to a reporter molecule, such as a fluorophore or an affinity tag.

The specific compound this compound could be synthesized via a click reaction between an azide (B81097) and 1-ethynyl-4-methylcyclohexane (B3001102). If functionalized with a reactive group, this triazole could serve as a molecular probe. The methylcyclohexyl group would impart significant lipophilicity to the probe. This could be advantageous for targeting nonpolar environments within cells, such as lipid membranes or the hydrophobic cores of proteins.

Potential applications as a molecular probe are outlined below:

ApplicationDesign PrincipleRole of the 4-Methylcyclohexyl Group
Membrane Probe A fluorescent dye is linked to the triazole.The lipophilic methylcyclohexyl group would anchor the probe within the lipid bilayer.
Protein Labeling The triazole is part of a molecule designed to bind to a specific protein target.Could be designed to fit into a hydrophobic pocket of a protein's active site.
Bioorthogonal Ligation Used as a stable linker in multi-step labeling protocols in living systems.Its steric bulk and lipophilicity would need to be considered to ensure it does not interfere with biological processes.

Research in this area would involve synthesizing functionalized derivatives of this compound and evaluating their behavior in biological systems to assess their utility as specialized molecular probes.

Green Chemistry Applications Facilitated by this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 1,2,3-triazoles itself is often cited as an example of green chemistry, particularly when the CuAAC reaction is performed in environmentally benign solvents like water. researchgate.netrsc.org

While there are no specific green chemistry applications reported that are facilitated by this compound, its synthesis can certainly be approached from a green chemistry perspective. The key reaction, the cycloaddition of an azide with an alkyne, can be performed under mild, catalytic conditions.

The table below summarizes green chemistry considerations for the synthesis of this compound.

Green Chemistry PrincipleApplication to Synthesis
Atom Economy The [3+2] cycloaddition reaction is highly atom-economical, with all atoms of the reactants being incorporated into the product.
Safer Solvents and Auxiliaries The synthesis can often be carried out in water or other green solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG). nih.gov
Catalysis The use of a copper catalyst allows the reaction to proceed under mild conditions, reducing energy consumption. Heterogeneous copper catalysts can be developed for easy recovery and reuse.
Designing for Degradation The biodegradability of the 4-methylcyclohexyl group would be a factor to consider in the environmental fate of this compound.

Future work could explore the use of this compound as a component in biodegradable polymers or as a ligand for catalysts used in green chemical transformations, although such applications are currently speculative.

Mechanistic Biological Interactions and Molecular Recognition Studies of 4 4 Methylcyclohexyl 2h 1,2,3 Triazole

In Vitro Studies of 4-(4-Methylcyclohexyl)-2H-1,2,3-triazole with Specific Biomolecules (e.g., enzymes, receptors, nucleic acids)

No peer-reviewed articles or database entries were identified that describe in vitro experiments conducted with this compound and any specific biomolecules.

Binding Affinity and Kinetic Studies at the Molecular Level

There is no available data on the binding affinity (such as Kd, Ki, or IC50 values) or kinetic parameters (kon, koff) of this compound with any biological target.

Conformational Changes Induced by this compound in Biomolecules

Research on whether this compound induces conformational changes in biomolecules upon binding is not present in the available scientific literature.

Structure-Function Relationship Investigations for this compound at a Mechanistic Level

No studies were found that investigate the structure-function relationship of this compound. Such studies would typically involve comparing the activity of this compound with that of structurally related analogs to determine the functional importance of the 4-methylcyclohexyl group and the 2H-1,2,3-triazole core.

Use of this compound as a Tool for Probing Biological Pathways

There is no indication in the current body of scientific research that this compound has been utilized as a chemical probe to investigate or elucidate any biological pathways.

Elucidation of Molecular Mechanisms Underlying Specific Biological Effects (non-clinical)

As no specific biological effects have been documented for this compound, there are consequently no studies elucidating the molecular mechanisms of action for this compound.

Chemoinformatic Analysis of this compound and Related Scaffolds

A specific chemoinformatic analysis for this compound is not available in published literature. While general chemoinformatic properties can be predicted using various software tools, a dedicated study on this compound and its related scaffolds has not been found.

Future Research Directions and Outlook for 4 4 Methylcyclohexyl 2h 1,2,3 Triazole Research

Emerging Synthetic Strategies for Complex 4-(4-Methylcyclohexyl)-2H-1,2,3-triazole Derivatives

Future synthetic research will likely focus on creating more complex and functionally diverse derivatives of this compound. While the foundational copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains a cornerstone, emerging strategies promise greater efficiency, control, and molecular complexity. researchgate.netlongdom.org

Key areas for development include:

Multicomponent Reactions (MCRs): One-pot syntheses involving three or more starting materials are expected to provide rapid access to a library of complex triazole derivatives. researchgate.net These reactions offer high atom economy and reduce the need for intermediate purification steps.

Flow Chemistry: Continuous flow synthesis is gaining traction for its ability to improve reaction safety, scalability, and efficiency. nih.gov Applying flow conditions to the synthesis of this compound derivatives could enable precise control over reaction parameters and facilitate high-throughput screening. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for triazole synthesis compared to conventional heating methods. researchgate.nettandfonline.com This technique is particularly valuable for synthesizing sterically hindered or complex derivatives.

Novel Catalytic Systems: Research into new catalysts, including heterogeneous copper catalysts (e.g., copper nanoparticles, copper on charcoal) and alternative metals like ruthenium for different regioselectivity (1,5-disubstituted triazoles), will continue to evolve. longdom.orgacs.orgiosrjournals.org The development of eco-friendly and reusable catalysts is a significant goal. researchgate.net

Table 1: Comparison of Emerging Synthetic Strategies for Triazole Derivatives

StrategyAdvantagesPotential Application for this compound
Multicomponent Reactions High efficiency, atom economy, rapid access to diverse structures. researchgate.netGeneration of libraries for biological screening by varying components reacting with a 4-(4-methylcyclohexyl)-functionalized alkyne or azide (B81097).
Flow Chemistry Enhanced safety, scalability, precise control, potential for automation. nih.govLarge-scale production of key intermediates or final compounds; rapid optimization of reaction conditions. nih.gov
Microwave-Assisted Synthesis Reduced reaction times, improved yields, access to novel chemical space. researchgate.nettandfonline.comOvercoming potential steric hindrance from the bulky methylcyclohexyl group to synthesize complex derivatives.
Heterogeneous Catalysis Catalyst reusability, simplified product purification, environmentally friendly. longdom.orgresearchgate.netDevelopment of sustainable processes for the synthesis of functionalized triazoles.

Advanced Characterization Techniques for In Situ Monitoring of this compound Reactions

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic protocols. Future research will increasingly employ advanced characterization techniques for real-time, in situ monitoring of reactions that form or modify this compound. This approach provides dynamic information that is often lost in conventional endpoint analysis.

Promising techniques include:

In Situ Infrared (IR) Spectroscopy: As demonstrated in flow chemistry setups, IR spectroscopy can track the consumption of reactants (like azides) and the formation of the triazole product in real-time, allowing for precise determination of reaction completion and catalyst productivity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information about intermediates and byproducts, offering deep mechanistic insights into the cycloaddition process.

Raman Spectroscopy: This technique is complementary to IR and is particularly useful for monitoring reactions in aqueous media, a common condition for "click" chemistry.

These methods will be instrumental in optimizing reaction conditions, identifying transient intermediates, and elucidating the precise role of catalysts and additives in the synthesis of complex triazole derivatives.

Development of Novel Catalytic Systems Incorporating this compound Ligands

The 1,2,3-triazole ring is an effective ligand scaffold in transition-metal catalysis. rsc.org Future work will likely explore the synthesis of novel ligands derived from this compound and their application in catalysis. The bulky and lipophilic methylcyclohexyl group could impart unique steric and electronic properties to the resulting catalysts, potentially influencing their solubility, stability, and selectivity.

Potential research directions include:

Mesoionic Carbene (MIC) Ligands: 1,2,3-triazole-derived MICs have emerged as versatile ligands for various metals, including gold, rhodium, and palladium. nih.govacs.org Synthesizing MICs from this compound could lead to new catalysts for reactions like C-H activation and cross-coupling. nih.govacs.org

Phosphine-Triazole Hybrid Ligands: Ligands that combine the phosphine (B1218219) moiety with a triazole core have been successfully used in palladium and platinum chemistry for reactions such as the α-alkylation of ketones. rsc.org The methylcyclohexyl group could be used to fine-tune the steric environment around the metal center.

Catalyst Immobilization: The triazole moiety can act as a strong linker to immobilize palladium catalysts on solid supports, such as magnetic nanoparticles. rsc.org This approach facilitates catalyst recovery and reuse, aligning with the principles of green chemistry.

Theoretical Advances in Understanding this compound Reactivity

Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules. Theoretical advances, particularly using Density Functional Theory (DFT), will be crucial for gaining a deeper understanding of the structural, electronic, and reactive properties of this compound and its derivatives.

Future theoretical studies could focus on:

Reaction Mechanism Elucidation: Computational modeling can map the energy profiles of reaction pathways, identify transition states, and explain the regioselectivity observed in cycloaddition reactions.

Electronic Structure Analysis: DFT calculations can determine molecular properties such as bond lengths, bond angles, and electronic distribution, helping to explain the stability and reactivity of different triazole isomers and conformers. nih.govmdpi.com

Predicting Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR spectra), which aids in the characterization and structural confirmation of newly synthesized compounds. mdpi.com

Catalyst Design: Modeling the interaction between triazole-based ligands and metal centers can guide the rational design of new catalysts with enhanced activity and selectivity.

Expansion of this compound Applications in Interdisciplinary Fields

The unique combination of the polar, hydrogen-bond-accepting triazole ring and the nonpolar, lipophilic methylcyclohexyl group suggests that derivatives of this compound could find applications in diverse interdisciplinary fields. tandfonline.comresearchgate.net

Materials Science: The triazole unit is known for its ability to coordinate with metal ions and participate in hydrogen bonding. rsc.org This makes its derivatives interesting candidates for the development of chemosensors, where the binding of an analyte could trigger a detectable optical or electrochemical signal. researchgate.net The methylcyclohexyl group could enhance solubility in nonpolar matrices or influence the self-assembly of molecular materials.

Chemical Biology: The 1,2,3-triazole ring is a well-established linker in bioconjugation, valued for its stability and ease of formation. irjrr.com Derivatives of this compound could be used to attach fluorescent dyes, affinity tags, or drug molecules to biomolecules. The lipophilic tail may facilitate interactions with cell membranes or hydrophobic pockets in proteins.

Medicinal Chemistry: 1,2,3-triazoles are considered privileged scaffolds in drug discovery, appearing in compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties. tandfonline.comnih.govbohrium.com The introduction of the 4-methylcyclohexyl group could enhance membrane permeability or improve binding to specific biological targets, making derivatives of this compound attractive for future drug development programs.

Table 2: Potential Interdisciplinary Applications and the Role of the Methylcyclohexyl Group

FieldPotential ApplicationRole of the 4-(4-Methylcyclohexyl) Group
Materials Science Chemosensors, liquid crystals, functional polymers. researchgate.netInfluencing solubility, modulating self-assembly, providing steric bulk.
Chemical Biology Bioconjugation linkers, probes for biological systems. irjrr.comEnhancing membrane association, targeting hydrophobic protein domains.
Medicinal Chemistry Scaffolds for antimicrobial, anticancer, or antiviral agents. tandfonline.combohrium.comModifying lipophilicity, improving pharmacokinetic properties (ADME), enhancing target binding.

Challenges and Opportunities in the Academic Study of this compound

The academic study of this compound presents both challenges and significant opportunities.

Challenges:

Regiocontrol: A persistent challenge in triazole synthesis is controlling the regioselectivity between 1,4- and 1,5-disubstituted products, particularly in metal-free or non-standard catalytic systems. acs.org

Green Synthesis: While "click" chemistry is often considered green, the use of potentially cytotoxic copper catalysts and organic solvents remains a concern. Developing truly benign and sustainable synthetic methods is an ongoing challenge. nih.gov

Structural Complexity: Synthesizing derivatives with multiple stereocenters, particularly on the cyclohexyl ring, while controlling the triazole functionalization requires sophisticated synthetic strategies.

Opportunities:

Untapped Chemical Space: The derivatives of this compound represent a largely unexplored area of chemical space. The interplay between the triazole core and the cycloaliphatic substituent offers vast opportunities for discovering molecules with novel properties and functions.

Catalyst Innovation: The need for more efficient, selective, and sustainable catalysts for triazole synthesis drives innovation. Research in this area could lead to the discovery of new catalytic systems with broad applicability.

Interdisciplinary Collaboration: The potential applications in materials science, biology, and medicine create fertile ground for collaboration between synthetic chemists and researchers in other disciplines, accelerating the translation of fundamental research into practical applications.

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